1,2-Epoxy GA3
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Overview
Description
1,2-Epoxy GA3 is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound, with the molecular formula C19H22O7, is known for its role in regulating various physiological processes in plants, including stem elongation, seed germination, and fruit development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Epoxy GA3 can be synthesized through several methods. One common approach involves the oxidation of Gibberellic Acid using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the epoxy group .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using fungi such as Gibberella fujikuroi. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Epoxy GA3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epoxy group into other functional groups.
Substitution: The epoxy group can be substituted with nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Nucleophiles: Utilized in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions of the epoxy group can yield diols or halohydrins .
Scientific Research Applications
1,2-Epoxy GA3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Applied in agriculture to enhance crop yield and quality.
Mechanism of Action
The mechanism of action of 1,2-Epoxy GA3 involves its interaction with specific molecular targets in plants. It binds to receptors that trigger signaling pathways, leading to the activation of genes involved in growth and development. The compound modulates various physiological processes by influencing hormone levels and gene expression .
Comparison with Similar Compounds
Gibberellic Acid: The parent compound of 1,2-Epoxy GA3, known for its plant growth-promoting properties.
1,2-Epoxypropane: Another epoxide with different applications in organic synthesis.
Epoxyethane: A simpler epoxide used in various chemical reactions.
Uniqueness: Its ability to modulate growth and development processes makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H22O7 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9R,10R,11S,12R,13S,15S)-5,12-dihydroxy-11-methyl-6-methylidene-17-oxo-14,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.013,15]octadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H22O7/c1-7-5-17-6-18(7,24)4-3-8(17)19-11(9(17)14(21)22)16(2,15(23)26-19)12(20)10-13(19)25-10/h8-13,20,24H,1,3-6H2,2H3,(H,21,22)/t8-,9+,10+,11-,12+,13+,16+,17+,18+,19-/m1/s1 |
InChI Key |
KQJMPUSFTIVOFU-VUGYBOQRSA-N |
Isomeric SMILES |
C[C@]12[C@H]3[C@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3([C@@H]6[C@H]([C@@H]1O)O6)OC2=O)O)C(=O)O |
Canonical SMILES |
CC12C3C(C45CC(=C)C(C4)(CCC5C3(C6C(C1O)O6)OC2=O)O)C(=O)O |
Origin of Product |
United States |
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